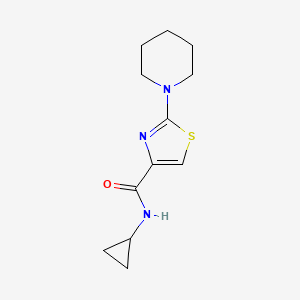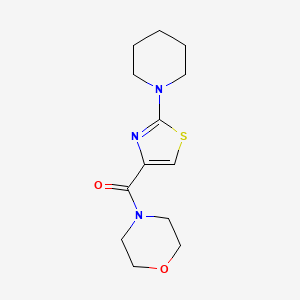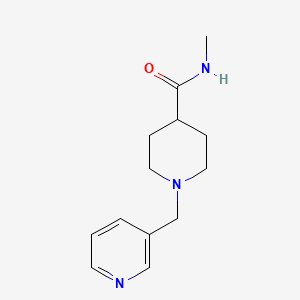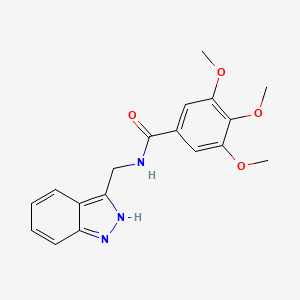
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine, also known as CP-673451, is a small molecule inhibitor of the protein kinase enzyme, which plays a critical role in cell signaling pathways. CP-673451 has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine works by binding to the ATP-binding site of the protein kinase enzyme, which prevents the enzyme from phosphorylating downstream targets involved in cell signaling pathways. This leads to a decrease in cell growth and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine has been shown to have a significant impact on biochemical and physiological processes in cancer cells. It has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce tumor growth in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine is its high potency and selectivity for the protein kinase enzyme. This makes it an ideal candidate for use in cancer therapy. However, one limitation of 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine. One area of interest is the development of more effective formulations of the drug that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict patient response to 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine. Additionally, there is potential for 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine to be used in combination with other cancer therapies to improve treatment outcomes.
Synthesemethoden
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine can be synthesized using a multi-step process that involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-phenylbut-2-en-1-one. This intermediate is then reacted with guanidine hydrochloride to form 2-cyclopropylpyrimidine-4,6-diamine. Finally, the 4-methylphenyl group is added to the pyrimidine ring using palladium-catalyzed cross-coupling reaction to form 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine has been studied for its potential use in cancer therapy due to its ability to inhibit the protein kinase enzyme, which is involved in cell signaling pathways that regulate cell growth and proliferation. 2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N-(4-methylphenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-2-6-11(7-3-9)16-13-8-12(15)17-14(18-13)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMMIMCZVJUEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(4-methylphenyl)pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)

![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)

![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)
![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)



